molecular formula C18H16N2O3S2 B12746372 5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone CAS No. 89752-43-2

5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone

Cat. No.: B12746372
CAS No.: 89752-43-2
M. Wt: 372.5 g/mol
InChI Key: IBPPBNXBNFOQMW-MHWRWJLKSA-N
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Description

5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone is a synthetic organic compound that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone typically involves the condensation of 4-hydroxybenzaldehyde with 2-methoxyaniline in the presence of a suitable catalyst, followed by cyclization with thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Catalyst: Acetic acid or hydrochloric acid

    Temperature: 60-80°C

    Reaction Time: 4-6 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Thiazolidine derivatives.

    Substitution: Various substituted thiazolidinones depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation and survival. The compound can also induce apoptosis (programmed cell death) in cancer cells by activating caspase pathways. Additionally, its anti-inflammatory effects may result from the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Known for their antidiabetic properties.

    Thiazolidinones: A broader class with diverse biological activities.

    Benzothiazoles: Compounds with antimicrobial and anticancer properties.

Uniqueness

5-((4-Hydroxyphenyl)methylene)-3-(((2-methoxyphenyl)amino)methyl)-2-thioxo-4-thiazolidinone stands out due to its unique combination of functional groups, which confer specific biological activities. Its methoxyphenyl and hydroxyphenyl groups contribute to its distinct pharmacological profile, making it a promising candidate for further research and development.

Properties

CAS No.

89752-43-2

Molecular Formula

C18H16N2O3S2

Molecular Weight

372.5 g/mol

IUPAC Name

(5E)-5-[(4-hydroxyphenyl)methylidene]-3-[(2-methoxyanilino)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C18H16N2O3S2/c1-23-15-5-3-2-4-14(15)19-11-20-17(22)16(25-18(20)24)10-12-6-8-13(21)9-7-12/h2-10,19,21H,11H2,1H3/b16-10+

InChI Key

IBPPBNXBNFOQMW-MHWRWJLKSA-N

Isomeric SMILES

COC1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)O)/SC2=S

Canonical SMILES

COC1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)O)SC2=S

Origin of Product

United States

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